molecular formula C20H23BrN2O2S2 B12022031 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one CAS No. 617696-28-3

5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one

Cat. No.: B12022031
CAS No.: 617696-28-3
M. Wt: 467.4 g/mol
InChI Key: BIAYVPHMOWSJRS-MSUUIHNZSA-N
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Description

5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one is a heterocyclic compound that features both indoline and thiazolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one typically involves the condensation of 5-bromo-2-oxoindoline-3-carbaldehyde with 3-hexyl-2-thioxothiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. In medicinal applications, it has been shown to inhibit certain enzymes and proteins involved in cancer cell proliferation. The compound can induce apoptosis in cancer cells by modulating pathways such as the VEGFR-2 signaling pathway .

Comparison with Similar Compounds

Biological Activity

5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural arrangement that combines indolinone and thioxothiazolidin moieties, suggesting a variety of interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C18H19BrN2O2S2C_{18}H_{19}BrN_2O_2S_2 with a molecular weight of approximately 439.39 g/mol. The presence of the bromine atom is expected to enhance its reactivity, potentially influencing its biological interactions.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits promising antimicrobial and anticancer properties. The specific biological activities observed include:

  • Anticancer Activity : The compound has shown cytotoxic effects against various cancer cell lines, including murine leukemia and human cervical carcinoma cells. The mechanism appears to involve modulation of cellular pathways through interactions with specific enzymes and receptors.
  • Antimicrobial Effects : Initial findings suggest that it may possess antimicrobial properties, although further research is necessary to confirm these effects and elucidate the underlying mechanisms.

The mechanism of action for this compound likely involves:

  • Enzyme Interaction : The indolinone moiety is believed to play a crucial role in binding to specific enzymes, leading to the modulation of various biological pathways.
  • Receptor Binding : Interaction with cellular receptors may alter signaling pathways that contribute to its anticancer effects.

Case Studies and Research Findings

A review of the literature reveals several studies focusing on the biological activity of this compound:

  • Anticancer Efficacy : A study demonstrated that treatment with this compound resulted in significant apoptosis in cancer cell lines, indicating its potential as a therapeutic agent in oncology.
  • Antimicrobial Testing : In vitro tests showed that the compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria, although exact ID50 values were not specified in the available literature.

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesBiological Activity
5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-hexyloxythiazolidin-4-oneContains thioxothiazolidin moietyAnticancer activity
3-bromo-N'-(2-oxo-1,2-dihydro-indol-3-ylidene)benzohydrazideDihydro-indole structureCytotoxic properties against leukemia cells
4-bromo-N'-(3-ethoxy-4-hydroxybenzylidene)benzohydrazideEthoxy substitution on benzene ringPotential antimicrobial effects

This table highlights the distinctiveness of 5-(5-Bromo...) due to its specific combination of chemical features which may enhance its therapeutic potential compared to other similar compounds.

Properties

CAS No.

617696-28-3

Molecular Formula

C20H23BrN2O2S2

Molecular Weight

467.4 g/mol

IUPAC Name

(5Z)-5-(5-bromo-2-oxo-1-propylindol-3-ylidene)-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H23BrN2O2S2/c1-3-5-6-7-11-23-19(25)17(27-20(23)26)16-14-12-13(21)8-9-15(14)22(10-4-2)18(16)24/h8-9,12H,3-7,10-11H2,1-2H3/b17-16-

InChI Key

BIAYVPHMOWSJRS-MSUUIHNZSA-N

Isomeric SMILES

CCCCCCN1C(=O)/C(=C/2\C3=C(C=CC(=C3)Br)N(C2=O)CCC)/SC1=S

Canonical SMILES

CCCCCCN1C(=O)C(=C2C3=C(C=CC(=C3)Br)N(C2=O)CCC)SC1=S

Origin of Product

United States

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